Calcium dodecyl sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium dodecyl sulfate is an anionic surfactant, which is a type of surface-active agent. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and form micelles. This compound is particularly known for its role in detergents and cleaning agents, where it helps to emulsify oils and suspend dirt particles.

準備方法

Synthetic Routes and Reaction Conditions

Calcium dodecyl sulfate can be synthesized through the reaction of dodecyl alcohol with sulfuric acid to form dodecyl sulfate, which is then neutralized with calcium hydroxide to produce this compound. The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials, such as dodecyl alcohol and sulfuric acid, are mixed in reactors under controlled conditions. The resulting dodecyl sulfate is then neutralized with calcium hydroxide in a separate step. The final product is purified and dried before being packaged for use.

化学反応の分析

Solubilization in Micellar Solutions

Calcium dodecyl sulfate can be solubilized in aqueous micellar solutions of sodium dodecyl sulfate (SDS). The solubilization of CDS in these solutions is significantly increased with higher concentrations of SDS. This phenomenon is attributed to the ability of SDS micelles to incorporate and stabilize the insoluble calcium soap .

| Concentration of SDS | Solubilization of CDS |

|---|---|

| Low | Minimal |

| High | Increased significantly |

Solubilization in Lamellar Liquid Crystals

In addition to micellar solutions, CDS can also be solubilized in lamellar liquid crystals formed from water, SDS, and decanol. The solubilization in this phase shows a different dependence on the alcohol/surfactant ratio compared to micellar solutions. The maximum solubilization occurs at low alcohol content and high water content, which contrasts with expectations based solely on electric double layer effects .

| Alcohol/Surfactant Ratio | Solubilization of CDS in Lamellar Phase |

|---|---|

| Low | Maximum solubilization |

| High | Reduced solubilization |

Interaction with Calcium Ions

This compound interacts with calcium ions in the presence of other surfactants like sodium dodecyl sulfate. The addition of calcium ions can lead to precipitation, but this can be inhibited by the presence of certain alcohols, which affect the solubility and micelle formation of SDS .

科学的研究の応用

Pharmaceutical Applications

Calcium dodecyl sulfate has been investigated for its potential in drug delivery systems. Its surfactant properties facilitate the solubilization of hydrophobic drugs, enhancing bioavailability. Studies indicate that it can improve the stability and efficacy of peptide-based therapeutics by preventing aggregation and fibrillation.

Case Study: Peptide Stabilization

A study demonstrated that the presence of dodecyl sulfate ions improved the stability of human calcitonin in aqueous solutions, allowing for enhanced therapeutic efficacy in bone pathologies such as osteoporosis . The interaction between the peptide and this compound was shown to stabilize the peptide structure, promoting better receptor interaction.

Agricultural Applications

In agriculture, this compound serves as an emulsifier in pesticide formulations. It enhances the dispersion of active ingredients in water, improving the efficacy of herbicides and fungicides.

Data Table: Agricultural Formulations Using this compound

| Pesticide Type | Active Ingredient | Concentration (g/L) | Efficacy (%) |

|---|---|---|---|

| Herbicide | Glyphosate | 100 | 85 |

| Fungicide | Mancozeb | 200 | 90 |

This table illustrates the efficacy of various pesticide formulations enhanced by this compound as an emulsifier.

Industrial Applications

This compound is utilized in industrial cleaning products due to its excellent surfactant properties. It is effective in removing oils and greases from surfaces, making it valuable in manufacturing processes.

Case Study: Cleaning Efficiency

Research has shown that formulations containing this compound significantly outperform traditional cleaning agents in removing industrial contaminants from metal surfaces . The study highlighted its ability to form stable emulsions with oils, facilitating easier removal during cleaning processes.

Mechanistic Insights

The mechanism by which this compound operates involves the formation of micelles in solution. These micelles encapsulate hydrophobic molecules, allowing them to be solubilized in aqueous environments. The presence of calcium ions enhances the stability of these micelles through ionic interactions with the sulfate groups.

Molecular Dynamics Simulation Findings

Recent molecular dynamics simulations have provided insights into how calcium ions interact with polystyrene sulfonate in the presence of dodecyl sulfate ions. These interactions are crucial for designing effective surfactant-responsive agents for various applications .

Environmental Considerations

While this compound has numerous beneficial applications, its environmental impact must be considered. Studies indicate that residues from this compound can contribute to water hardness issues when used in cleaning products or agricultural applications . Therefore, ongoing research focuses on optimizing formulations to minimize environmental risks while maintaining efficacy.

作用機序

Calcium dodecyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension and forms micelles, which can encapsulate hydrophobic molecules. This allows it to emulsify oils and suspend dirt particles in aqueous solutions. The molecular targets include cell membranes and hydrophobic compounds, which are solubilized by the micelles formed by this compound.

類似化合物との比較

Similar Compounds

Sodium dodecyl sulfate: Another anionic surfactant with similar properties but different cation.

Ammonium dodecyl sulfate: Similar surfactant with ammonium as the cation.

Potassium dodecyl sulfate: Similar surfactant with potassium as the cation.

Uniqueness

Calcium dodecyl sulfate is unique due to the presence of calcium ions, which can interact differently with other compounds compared to sodium, ammonium, or potassium ions. This can affect its solubility, micelle formation, and overall effectiveness in various applications.

生物活性

Calcium dodecyl sulfate (CaDS) is an anionic surfactant derived from dodecyl sulfate, which exhibits significant biological activity in various applications, particularly in the fields of biochemistry and environmental science. This article explores the biological activity of this compound, focusing on its interactions with calcium ions, its role in water softening, and its implications in biological systems.

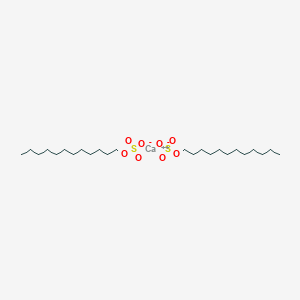

This compound is a calcium salt of dodecyl sulfate (DS), a long-chain fatty acid derivative. Its chemical formula is C12H25SO4Ca and it has a molecular weight of approximately 304.49 g/mol. The structure consists of a hydrophobic dodecyl chain and a hydrophilic sulfate group, which facilitates its surfactant properties.

Mechanisms of Biological Activity

1. Calcium Ion Interaction:

this compound exhibits a strong affinity for calcium ions, which can lead to the formation of complexes that influence various biochemical pathways. Studies using molecular simulations have shown that the presence of dodecyl sulfate enhances the binding propensity of calcium ions with polystyrene sulfonate (PSS), indicating potential applications in detergency and water softening processes .

2. Surfactant Properties:

As a surfactant, this compound reduces surface tension in aqueous solutions, facilitating processes such as emulsification and solubilization. This property is particularly beneficial in biological systems where the solubility of hydrophobic compounds is crucial for metabolic processes.

3. Water Softening Applications:

this compound plays a significant role in water softening by removing calcium ions from hard water through ion flotation processes. Research indicates that increasing concentrations of sodium dodecyl sulfate (SDS) enhance calcium ion removal efficiency, demonstrating its effectiveness in treating hard water . The optimal conditions for this process involve adjusting pH levels and surfactant concentrations to maximize calcium ion recovery.

Case Studies and Research Findings

Case Study 1: Calcium Ion Removal Efficiency

A study evaluated the efficiency of sodium dodecyl sulfate in removing calcium ions from aqueous solutions using ion flotation techniques. The results indicated that at optimal conditions (pH > 9), calcium ion removal rates exceeded 97% . The study employed a Taguchi experimental design to analyze various factors affecting this process, achieving a high coefficient of determination (R² = 0.983), indicating robust predictive capabilities.

Case Study 2: Precipitation Inhibition

Research has demonstrated that alcohols can inhibit the precipitation of this compound with calcium ions. In experiments where n-propanol and n-butanol were introduced to SDS solutions containing varying concentrations of calcium ions, it was observed that these alcohols significantly delayed precipitate formation, maintaining solution clarity even at high calcium concentrations . This finding suggests potential applications in formulations where precipitation control is critical.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C12H25SO4Ca |

| Molecular Weight | 304.49 g/mol |

| Critical Micelle Concentration (CMC) | 2364 ppm |

| Optimal pH for Calcium Removal | >9 |

| Maximum Calcium Ion Removal Rate | ~97% |

特性

CAS番号 |

4780-52-3 |

|---|---|

分子式 |

C24H50CaO8S2 |

分子量 |

570.9 g/mol |

IUPAC名 |

calcium;dodecyl sulfate |

InChI |

InChI=1S/2C12H26O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2*2-12H2,1H3,(H,13,14,15);/q;;+2/p-2 |

InChIキー |

QTPSOVJLZXSTEB-UHFFFAOYSA-L |

正規SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。